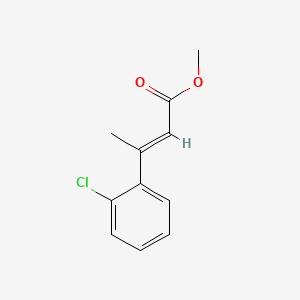

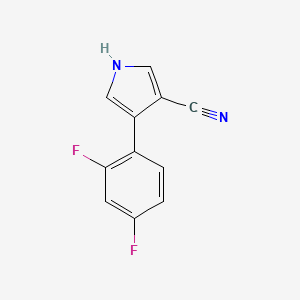

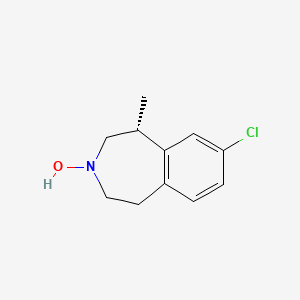

(R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione, also known as (R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione, is a useful research compound. Its molecular formula is C25H28N8O2 and its molecular weight is 472.553. The purity is usually 95%.

BenchChem offers high-quality (R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Type 2 Diabetes Treatment

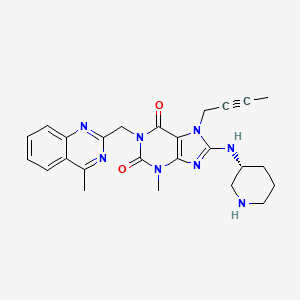

Linagliptin is a xanthine derivative and a highly potent, selective, long-acting DPP-4 inhibitor . Its primary application lies in the treatment of type 2 diabetes. Here’s how it works:

Impurity Characterization in Manufacturing

During the process development of linagliptin, five new process-related impurities were detected by high-performance liquid chromatography (HPLC) . Identifying and characterizing these impurities is crucial for quality control during manufacturing. The impurities were characterized using various spectral data (MS, HRMS, 1H-NMR, 13C-NMR, and IR).

Renal and Vascular Risk Reduction

In a post hoc analysis, linagliptin demonstrated significant and clinically relevant reductions in HbA1c and fasting plasma glucose (FPG) in patients with type 2 diabetes at high renal and vascular risk . This finding suggests that linagliptin may be beneficial for patients with comorbid hypertension and microalbuminuria.

Long-Term Safety and Tolerability

A 1-year randomized, double-blind, placebo-controlled study evaluated the long-term safety, tolerability, and efficacy of linagliptin exclusively in patients with type 2 diabetes and severe renal impairment (RI) . The study aimed to assess its safety profile over an extended period.

作用機序

Target of Action

Des-®-piperidin-3-amine 8-®-(Piperidin-3-ylamino) Linagliptin, also known as Linagliptin, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is responsible for the breakdown of incretins , hormones that are naturally produced by the stomach when we eat . Incretins play a crucial role in glucose metabolism by stimulating insulin secretion .

Mode of Action

Linagliptin acts as a competitive, reversible inhibitor of DPP-4 . By inhibiting DPP-4, Linagliptin slows the breakdown of incretins . This leads to an increase in the levels of active forms of endogenous incretins such as GLP-1 and GIP . These hormones help the body produce more insulin when it’s needed and lower blood sugar levels .

Biochemical Pathways

The inhibition of DPP-4 by Linagliptin affects the biochemical pathways involved in glucose metabolism . The increased levels of incretins stimulate insulin secretion, which in turn lowers blood glucose levels . Additionally, scientific reports suggest beneficial effects of Linagliptin administration via immunological and biochemical pathways involved in neuroprotective processes of the central nervous system .

Pharmacokinetics

Linagliptin exhibits a unique pharmacokinetic profile characterized by target-mediated nonlinear pharmacokinetics, concentration-dependent protein binding, minimal renal clearance, and no requirements for dose adjustment for any intrinsic or extrinsic factor . Linagliptin is rapidly absorbed after oral administration, with maximum plasma concentration occurring after approximately 90 minutes, and reaches steady-state concentrations within 4 days . The majority of Linagliptin is eliminated as the parent compound, demonstrating that metabolism plays a minor role in the overall pharmacokinetics in humans . Linagliptin is eliminated primarily in feces, with only around 5% of the oral therapeutic dose excreted in the urine at steady state .

Result of Action

The result of Linagliptin’s action is a decrease in blood glucose levels . By increasing the levels of active incretins, Linagliptin helps the body produce more insulin when it’s needed and lower blood sugar levels . This makes Linagliptin an effective treatment for managing hyperglycemia in patients with type 2 diabetes mellitus .

Action Environment

The action of Linagliptin can be influenced by various environmental factors. Certain conditions such as kidney disease may require dose adjustments .

特性

IUPAC Name |

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-[[(3R)-piperidin-3-yl]amino]purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(30-24(32)28-17-9-8-12-26-14-17)31(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)29-20/h6-7,10-11,17,26H,8-9,12-15H2,1-3H3,(H,28,30)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOQKYHYFAIBWOA-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCN1C2=C(N=C1NC3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CCN1C2=C(N=C1N[C@@H]3CCCNC3)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N8O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-7-(but-2-ynyl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-8-(piperidin-3-ylamino)-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-N-[(piperazin-2-yl)methyl]propan-2-amine](/img/structure/B571584.png)

![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)

![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)

![Acetamide, N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-](/img/structure/B571599.png)